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Compound of Interest

Compound Name: Z-Glu(OtBu)-OH

Cat. No.: B554404

For researchers, scientists, and drug development professionals, a comprehensive
understanding of the spectroscopic characteristics of key chemical reagents is paramount. This
technical guide provides an in-depth analysis of the spectroscopic data for Z-Glu(OtBu)-OH, a
crucial building block in peptide synthesis and drug development.

Z-Glu(OtBu)-OH, with the systematic name (2S)-2-(benzyloxycarbonylamino)-5-tert-butoxy-5-
oxopentanoic acid, is a derivative of L-glutamic acid.[1] Its molecular formula is C17H23NOs,
and it has a molecular weight of 337.37 g/mol .[2][3] The presence of the benzyloxycarbonyl (Z)
protecting group on the amine and the tert-butyl (OtBu) ester on the side-chain carboxylic acid
makes it a valuable reagent in synthetic chemistry.[4]

Spectroscopic Data Summary

A thorough analysis of Z-Glu(OtBu)-OH reveals a distinct spectroscopic fingerprint. The
following tables summarize the key quantitative data obtained from Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for Z-Glu(OtBu)-OH are not readily available in the public
domain, the expected chemical shifts can be inferred from the molecular structure.

IH NMR (Proton NMR): The *H NMR spectrum is expected to exhibit characteristic signals
corresponding to the aromatic protons of the benzyloxycarbonyl group, the protons of the
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glutamic acid backbone, and the protons of the tert-butyl ester.

Expected Chemical Shift

Protons Multiplicity
(ppm)

Aromatic (CeHs) ~7.3 Multiplet
Benzylic (CH2) ~5.1 Singlet
o-CH ~4.3 Multiplet
B-CH2 ~1.9-2.2 Multiplet
y-CH:2 ~2.3-2.5 Multiplet
tert-Butyl (CHs)s ~1.4 Singlet

13C NMR (Carbon-13 NMR): The 13C NMR spectrum will show distinct signals for each unique

carbon atom in the molecule.

Carbon Expected Chemical Shift (ppm)
Carbonyl (C=0, Carboxylic Acid) ~175
Carbonyl (C=0, Urethane) ~156
Carbonyl (C=0, Ester) ~172
Aromatic (CeH5s) ~127-136
Benzylic (CH2) ~67
a-CH ~53
B-CH: ~28-32
y-CHz ~30-34
Quaternary (C(CHs)3) ~80
Methyl (C(CHs)s3) ~28
Infrared (IR) Spectroscopy
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The IR spectrum of Z-Glu(OtBu)-OH is characterized by strong absorption bands

corresponding to the various functional groups present in the molecule.[4] An FTIR spectrum of
Z-Glu(OtBu)-OH has been recorded using a Bruker Tensor 27 FT-IR with the KBr pellet

technique.[1]

Functional Group

Wavenumber (cm~12)

Intensity

O-H Stretch (Carboxylic Acid) 3300-2500 Broad, Strong
N-H Stretch (Amide) ~3300 Medium

C-H Stretch (Aromatic) 3100-3000 Medium

C-H Stretch (Aliphatic) 3000-2850 Medium

C=0 Stretch (Carboxylic Acid) ~1710 Strong

C=0 Stretch (Urethane) ~1690 Strong

C=0 Stretch (Ester) ~1730 Strong

C=C Stretch (Aromatic) ~1600, ~1495 Medium-Weak
C-O Stretch (Ester, Acid) 1300-1000 Strong

Mass Spectrometry (MS)

Mass spectrometry of Z-Glu(OtBu)-OH is expected to show the molecular ion peak, confirming

the molecular weight of the compound. A characteristic fragmentation pattern involves the loss

of the tert-butyl group.[4]

lon m/z (expected)
[M+H]* (Molecular lon) 338.16
[M-CaHo]* (Loss of tert-butyl) 281.09
[M-C4Ho0O2]* (Loss of tert-butoxycarbonyl) 237.08
Experimental Protocols
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Detailed experimental protocols for the acquisition of spectroscopic data for Z-Glu(OtBu)-OH
are not widely published. However, the following represents standard methodologies for
obtaining NMR, IR, and MS data for amino acid derivatives.

NMR Spectroscopy Protocol

A general procedure for acquiring NMR spectra of a protected amino acid like Z-Glu(OtBu)-OH
would involve the following steps:
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Workflow for NMR Spectroscopic Analysis

IR Spectroscopy Protocol

The FTIR spectrum of a solid sample like Z-Glu(OtBu)-OH is typically obtained using the KBr
pellet method.
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Workflow for FTIR Spectroscopic Analysis
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Mass Spectrometry Protocol

Mass spectral data for Z-Glu(OtBu)-OH can be obtained using various ionization techniques,
such as Electrospray lonization (ESI).

Data rocessng.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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